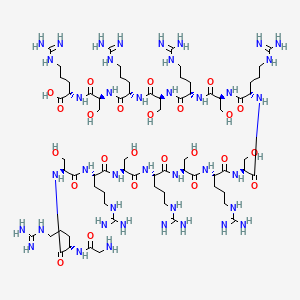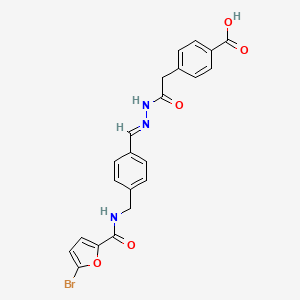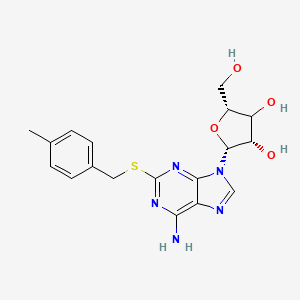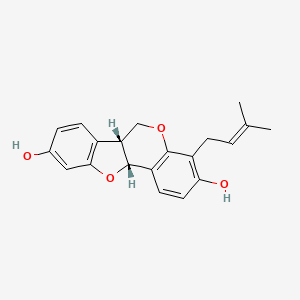
DL-Lysine-13C6 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Lysine-13C6 (hydrochloride) is a stable isotope-labeled compound of lysine, an essential amino acid. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology. Lysine itself is a basic ketogenic amino acid with a protonated alkyl amino group, and it plays a crucial role in protein biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Lysine-13C6 (hydrochloride) can be synthesized through the incorporation of carbon-13 isotopes into the lysine molecule. The synthesis involves the use of carbon-13 labeled precursors in the chemical reactions that form lysine. The reaction conditions typically include controlled temperature and pH to ensure the proper incorporation of the isotopes .
Industrial Production Methods: Industrial production of DL-Lysine-13C6 (hydrochloride) involves large-scale synthesis using carbon-13 labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions: DL-Lysine-13C6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Lysine can be oxidized to form allysine, which is an important intermediate in the cross-linking of collagen and elastin.
Reduction: Reduction reactions can convert lysine derivatives back to lysine.
Substitution: Lysine can undergo substitution reactions where its amino groups participate in forming new bonds with other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of acylating agents or alkylating agents under controlled pH.
Major Products:
Oxidation: Allysine and its derivatives.
Reduction: Lysine and reduced lysine derivatives.
Substitution: Various lysine conjugates depending on the substituent used.
Aplicaciones Científicas De Investigación
DL-Lysine-13C6 (hydrochloride) is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in stable isotope labeling experiments to study metabolic pathways and protein turnover.
Biology: Employed in mass spectrometry-based proteomics to quantify protein expression and modifications.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of lysine-containing drugs.
Industry: Applied in the production of labeled proteins for structural and functional studies
Mecanismo De Acción
The mechanism of action of DL-Lysine-13C6 (hydrochloride) involves its incorporation into proteins during biosynthesis. The carbon-13 isotopes serve as tracers, allowing researchers to track the metabolic fate of lysine in various biological systems. Lysine degradation results in the formation of acetoacetate, and its acetylation/deacetylation in histones regulates chromatin organization .
Comparación Con Compuestos Similares
L-Lysine-13C6 (hydrochloride): Similar in structure but only contains the L-isomer.
L-Lysine-15N2 (hydrochloride): Labeled with nitrogen-15 isotopes instead of carbon-13.
DL-Lysine-15N2 (hydrochloride): Contains both D and L isomers labeled with nitrogen-15
Uniqueness: DL-Lysine-13C6 (hydrochloride) is unique due to its carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance (NMR) and mass spectrometry studies. The presence of both D and L isomers allows for broader applications in racemic mixture studies compared to compounds containing only one isomer .
Propiedades
Fórmula molecular |
C6H15ClN2O2 |
|---|---|
Peso molecular |
188.60 g/mol |
Nombre IUPAC |
2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
Clave InChI |
BVHLGVCQOALMSV-BVNCJLROSA-N |
SMILES isomérico |
[13CH2]([13CH2][13CH2]N)[13CH2][13CH]([13C](=O)O)N.Cl |
SMILES canónico |
C(CCN)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)

![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12389583.png)
![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![tetralithium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12389587.png)


![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)






